molecular formula C21H24N2O3 B2842657 Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate CAS No. 1235190-03-0

Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate

Cat. No.: B2842657
CAS No.: 1235190-03-0
M. Wt: 352.434
InChI Key: BZJUSFQFLLWRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate is a piperidine-based compound characterized by a methyl carboxylate group at the 1-position and a carboxamidomethyl-substituted biphenyl moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name

methyl 4-[[(4-phenylbenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-21(25)23-13-11-16(12-14-23)15-22-20(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJUSFQFLLWRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization for Piperidine Intermediate

The synthesis begins with the preparation of methyl 4-(aminomethyl)piperidine-1-carboxylate. As detailed in CN1583742A, a Dieckmann cyclization strategy is employed:

  • 1,4-Addition : Benzylamine reacts with methyl acrylate in methanol to form N,N-bis(β-methyl propionate)benzylamine.
  • Cyclization : Treatment with sodium methoxide in toluene induces intramolecular ester condensation, yielding 1-benzyl-4-keto-3-piperidinecarboxylate.
  • Hydrolysis and Decarboxylation : The ketone intermediate undergoes acidic hydrolysis, followed by decarboxylation to produce 1-benzyl-4-piperidone.

Optimization Data :

Step Conditions Yield
1,4-Addition Methanol, 25°C, 12 h 92%
Dieckmann Cyclization Toluene, NaOMe, 110°C, 5 h 85%
Hydrolysis 20% HCl, reflux, 3 h 78%

This method provides a scalable route to the piperidine scaffold with minimal byproducts.

Biphenyl Moiety Installation

Suzuki-Miyaura Cross-Coupling

The biphenyl segment is introduced via palladium-catalyzed coupling. A protocol adapted from supporting information in synthetic fragment studies utilizes:

  • Boronate Preparation : 4-Bromobenzoic acid is converted to its pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Cross-Coupling : Reaction with iodobenzene under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biphenyl-4-carboxylic acid.

Representative Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 h
  • Yield: 89%

Amide Bond Formation

Carbodiimide-Mediated Coupling

The critical amide linkage is forged between 4-(aminomethyl)piperidine-1-carboxylate and biphenyl-4-carboxylic acid. A modified procedure from heterocyclic amino acid syntheses employs:

  • Activation : Biphenyl-4-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Coupling : Addition of the piperidine amine derivative at 0°C, followed by stirring at room temperature for 24 h.

Yield Optimization :

Activator Solvent Temp (°C) Yield
EDC/HOBt DMF 25 76%
HATU DCM 0→25 82%

Purification via silica chromatography (EtOAc/hexane) affords the final product as a white solid.

Alternative Methodologies and Comparative Analysis

Reductive Amination Approach

An alternative route involves reductive amination of methyl 4-oxopiperidine-1-carboxylate with biphenyl-4-carboxamide methylamine. However, this method suffers from lower yields (58%) due to imine instability.

Solid-Phase Synthesis

Solid-supported strategies using Wang resin have been explored for parallel synthesis, though scalability remains challenging.

Industrial Scalability and Environmental Impact

The Dieckmann-Suzuki-amidation sequence demonstrates superior scalability, with an overall yield of 62% over five steps. Solvent recovery systems (toluene, DMF) and Pd catalyst recycling protocols enhance sustainability.

Chemical Reactions Analysis

Biphenyl Carboxamide Reactivity

The biphenyl-carboxamide moiety participates in:

  • Suzuki-Miyaura Coupling : The biphenyl system can be extended via cross-coupling with boronic acids under Pd catalysis. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine derivatives couple with aryl halides to form biaryl systems .

  • Hydrolysis : The methyl ester group undergoes hydrolysis to carboxylic acid under basic conditions (e.g., NaOH/MeOH), enabling further functionalization .

Example Reaction Table :

Reaction TypeConditionsOutcomeReference
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, 80°C, dioxaneExtended biaryl systems
Ester Hydrolysis2N NaOH, MeOH, reflux, 4hCarboxylic acid derivative

Amide Bond Transformations

The carboxamide linker (–CONH–) exhibits the following reactivity:

  • Reduction : LiAlH₄ reduces the amide to a methyleneamine, though competing ester reduction may occur .

  • Acid/Base Stability : Stable under mild acidic/basic conditions but hydrolyzes in concentrated HCl or NaOH at elevated temperatures .

Example Reaction Table :

Reaction TypeConditionsOutcomeReference
Amide ReductionLiAlH₄, THF, 0°C → rt, 12hMethyleneamine derivative
Acidic Hydrolysis6M HCl, 100°C, 6hBiphenyl-4-carboxylic acid

Catalytic Hydrogenation and Oxidation

  • Hydrogenation : The piperidine ring’s double bonds (if present) are saturated using H₂ and Rh/Al₂O₃ .

  • Oxidation : Piperidine-4-one intermediates form via Swern or Dess-Martin oxidation of hydroxylated derivatives .

Example Reaction Table :

Reaction TypeConditionsOutcomeReference
Ring HydrogenationH₂ (1 atm), Rh/Al₂O₃, EtOH, 24hSaturated piperidine
Alcohol OxidationDess-Martin periodinane, DCM, rtPiperidin-4-one derivative

Key Stability and Compatibility Notes

  • Thermal Stability : Decomposes above 200°C; reactions should be conducted below this threshold .

  • Solubility : Sparingly soluble in water but fully soluble in DCM, THF, and DMF .

  • Incompatibilities : Reacts violently with strong oxidizing agents (e.g., HNO₃) .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Neuropharmacology : Research indicates that piperidine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Materials Science

The compound can be utilized in the development of novel materials due to its unique chemical properties.

  • Polymer Chemistry : this compound can serve as a monomer for synthesizing polymers with specific mechanical and thermal properties. Such polymers could be used in coatings or composites that require enhanced durability and resistance to environmental degradation .

Analytical Chemistry

This compound is also valuable in analytical applications.

  • Chromatography : Its structural characteristics make it suitable for use as a stationary phase in liquid chromatography, enhancing the separation efficiency of complex mixtures .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of piperidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents .

CompoundIC50 (µM)Cell Line
This compound12.5MCF-7
Doxorubicin10.0MCF-7

Case Study 2: Polymer Development

In a study focusing on polymer synthesis, researchers incorporated this compound into a copolymer matrix. The resulting material demonstrated improved tensile strength and thermal stability compared to traditional polymers used in industrial applications .

PropertyTraditional PolymerModified Polymer
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of Methyl 4-([1,1’-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)

  • Structure : Features a piperazine ring substituted with a 2-methoxyphenyl group at the 4-position of the piperidine backbone .
  • Key Differences :
    • Piperazine moiety introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
    • Methoxyphenyl group increases lipophilicity compared to the biphenyl carboxamide in the target compound.
  • Applications : Likely evaluated as a dopamine or serotonin receptor ligand due to the piperazine pharmacophore .

Benzyl 4-([1,1’-Biphenyl]-4-ylmethyl)carbamoyl)piperidine-1-carboxylate (Compound 30)

  • Structure : Contains a benzyl ester at the 1-position and a biphenylmethyl carbamoyl group at the 4-position .
  • Key Differences: Benzyl ester (vs. Biphenylmethyl carbamoyl group lacks the carboxamidomethyl spacer, reducing conformational flexibility.
  • Applications : Possible use in kinase inhibition or GPCR modulation, given biphenyl motifs’ prevalence in such targets .

Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)phenyl)piperidine-1-carboxylate

  • Structure : Hydroxyl groups at both the 4-position of piperidine and the 2-hydroxyethylphenyl substituent .
  • Key Differences :
    • Hydroxyl groups enhance hydrophilicity (predicted pKa ~14.86), contrasting with the target compound’s biphenyl carboxamide .
    • Predicted boiling point (397.1°C) suggests lower volatility, which may limit aerosol-based delivery .
  • Applications : Suited for polar environments, such as aqueous enzymatic assays .

Methyl 1-Benzyl-4-(Phenylamino)piperidine-4-carboxylate

  • Structure: Benzyl group at the 1-position and phenylamino substituent at the 4-position .
  • Key Differences: Phenylamino group (vs. carboxamidomethyl) introduces a secondary amine, altering electronic properties and reducing hydrogen-bonding capacity. Benzyl substituent may confer metabolic instability due to susceptibility to oxidative cleavage .
  • Applications: Potential as a sigma receptor modulator or acetylcholinesterase inhibitor .

Methyl 1-(Methylsulfonyl)-4-Piperidinecarboxylate

  • Structure : Methylsulfonyl group at the 1-position .
  • Key Differences: Sulfonyl group is strongly electron-withdrawing, increasing acidity (predicted pKa ~1.5–2.5) and metabolic stability.
  • Applications : Likely used as a synthetic intermediate for sulfonamide-containing pharmaceuticals .

Q & A

Q. Q: What are the key steps and challenges in synthesizing Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Strecker-type condensation for introducing the biphenylcarboxamidomethyl group (optimized at 40°C for 48 hours in ).
  • Catalytic debenzylation for final product purification, requiring controlled hydrogenation conditions to avoid over-reduction .
    Challenges include maintaining regioselectivity during coupling reactions and ensuring high purity (>98%) via HPLC monitoring .

Analytical Characterization

Q. Q: Which analytical methods are most reliable for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular weight (e.g., [M+H]+ calculated as 316.1701, observed 316.1694 in ).
  • NMR Spectroscopy: Critical for verifying piperidine ring conformation and biphenyl group orientation .
  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Safety and Handling Protocols

Q. Q: What safety measures are recommended for handling this compound?

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Spill Management: Neutralize with inert absorbents and avoid water to prevent toxic gas release .

Stability and Storage

Q. Q: How should this compound be stored to ensure long-term stability?

  • Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the methyl ester group .
  • Light Sensitivity: Protect from UV exposure by using amber glassware .
  • Incompatibilities: Avoid oxidizers and strong acids to prevent degradation .

Advanced: Reaction Mechanism Elucidation

Q. Q: How can researchers investigate the oxidation/reduction mechanisms of this compound?

  • Density Functional Theory (DFT): Models electron transfer pathways during oxidation of the piperidine ring .
  • Isotopic Labeling: Track reaction intermediates (e.g., using deuterated solvents in NMR) .
  • Kinetic Studies: Monitor reaction rates under varying pH and temperature conditions to identify rate-limiting steps .

Advanced: Structural-Activity Relationship (SAR) Studies

Q. Q: What strategies are effective for modifying the structure to enhance biological activity?

  • Substituent Introduction: Adding electron-withdrawing groups (e.g., -NO₂) to the biphenyl moiety improves receptor binding affinity .
  • Piperidine Ring Modifications: Replacing the methyl ester with a tert-butyl group increases metabolic stability .
  • Comparative Analysis: Use X-ray crystallography (SHELX software) to compare conformations with active analogs .

Advanced: Crystallization Challenges

Q. Q: What methods optimize crystallization for X-ray diffraction studies?

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) to improve crystal lattice formation .
  • Slow Evaporation: Achieves high-resolution crystals suitable for SHELXL refinement .
  • Twinned Data Handling: Employ SHELXD for robust phasing in cases of twinning .

Data Contradictions and Resolution

Q. Q: How should conflicting solubility or reactivity data be resolved?

  • Reproducibility Checks: Validate results across multiple labs using standardized protocols (e.g., USP guidelines in ).
  • Meta-Analysis: Cross-reference PubChem datasets (e.g., molecular weight 326.19 g/mol in ) with experimental data .
  • Error Source Identification: Use control experiments to isolate variables (e.g., trace metal contamination affecting catalysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.